molecular formula C12H13NOS B12884870 1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one

1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one

Cat. No.: B12884870
M. Wt: 219.30 g/mol
InChI Key: YUQKWMGNPYHDLH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with a dimethylphenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one typically involves the reaction of 2,5-dimethylphenylamine with a suitable thioxopyrrolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dimethylphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one
  • 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

Comparison: 1-(2,5-Dimethylphenyl)-5-thioxopyrrolidin-2-one is unique due to its pyrrolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C12H13NOS/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3

InChI Key

YUQKWMGNPYHDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CCC2=S

Origin of Product

United States

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